![molecular formula C8H8N2S B14146461 2,4-Dimethylthieno[3,2-d]pyrimidine CAS No. 53827-37-5](/img/structure/B14146461.png)
2,4-Dimethylthieno[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylthieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a thiophene ring fused to a pyrimidine ring, with methyl groups attached at the 2nd and 4th positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylthieno[3,2-d]pyrimidine can be achieved through various methods. One common approach involves the cyclization of 3-amino-2-thiophenecarboxamide with formic acid, resulting in the formation of the thienopyrimidine core . Another method includes the use of 2-nitrothiophenes as starting materials, which are reduced to form the desired compound . Additionally, the Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed as an efficient method .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidines, which can exhibit different biological activities depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethylthieno[3,2-d]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dimethylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to interact with the GABA A receptor, exhibiting inhibitory effects that contribute to its neurotropic activity . The compound’s structure allows it to bind to multiple sites on the receptor, enhancing its efficacy.
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethylthieno[3,2-d]pyrimidine can be compared with other thienopyrimidine derivatives, such as:
Thieno[2,3-d]pyrimidine: Similar in structure but with different substitution patterns, leading to varied biological activities.
Thieno[3,4-b]pyridine: Another related compound with a different fusion pattern of the thiophene and pyrimidine rings.
The uniqueness of this compound lies in its specific substitution at the 2nd and 4th positions, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
53827-37-5 |
|---|---|
Molekularformel |
C8H8N2S |
Molekulargewicht |
164.23 g/mol |
IUPAC-Name |
2,4-dimethylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H8N2S/c1-5-8-7(3-4-11-8)10-6(2)9-5/h3-4H,1-2H3 |
InChI-Schlüssel |
PXAKCTYAPVOZQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC(=N1)C)C=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenyl[4-(pyrazin-2-yl)piperazin-1-yl]methanone](/img/structure/B14146379.png)
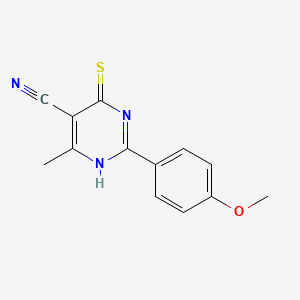
![2-(Acetyloxy)-1-[1,2-di(acetyloxy)ethyl]-3,3-di(ethylthio)propyl acetate](/img/structure/B14146384.png)



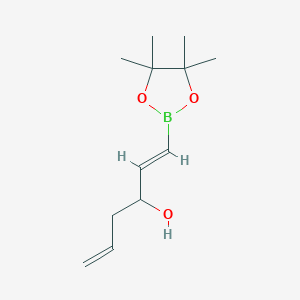
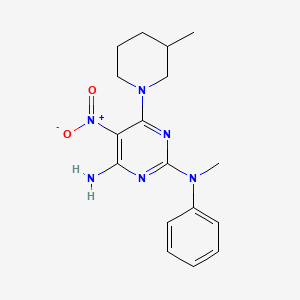

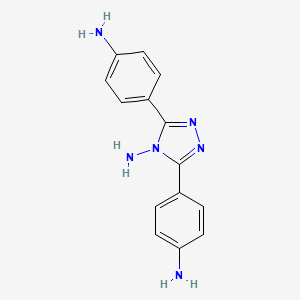
![(2E)-2-[(6-hydroxy-4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarboxamide](/img/structure/B14146439.png)
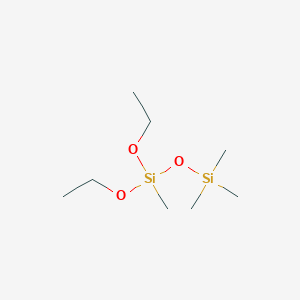
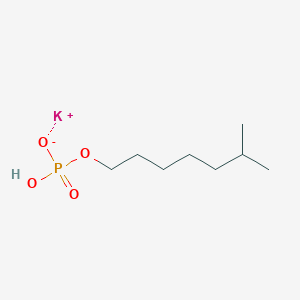
![1-Benzyl-3-[(2-fluorophenyl)methyl]piperidin-3-ol](/img/structure/B14146450.png)
